Deoxyfructosylglutamine
Description
Deoxyfructosylglutamine (DFG) is a specialized metabolite classified as an opine, a group of compounds involved in plant-bacteria interactions. Structurally, DFG consists of glutamine conjugated with deoxyfructose via an Amadori rearrangement. Its biosynthesis occurs through two distinct pathways:
- Enzymatic synthesis: Mediated by the mas2' gene located on T-DNA transferred from Agrobacterium tumefaciens B6 during plant tumorigenesis .
- Non-enzymatic synthesis: Generated spontaneously in normal plant tissues via the Amadori reaction, a Maillard process involving glutamine and reducing sugars .
DFG serves as a nutrient source for specific bacterial strains, facilitating symbiotic relationships. Its dual origin—both pathogenic (via Agrobacterium T-DNA) and physiological (via spontaneous reactions)—highlights its unique ecological role .
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIATPDKUZZXAT-VISRLPHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Deoxyfructosylglutamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its original amino acid and sugar components.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .
Scientific Research Applications
Deoxyfructosylglutamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of deoxyfructosylglutamine involves its interaction with various enzymes and molecular targets. For example, fructosamine 3-kinase catalyzes the phosphorylation of this compound, leading to its degradation and the release of its components . This process is part of the cellular repair mechanism that prevents the accumulation of harmful AGEs.
Comparison with Similar Compounds
DFG vs. Mannopine
Mannopine, another opine, shares functional similarities with DFG but differs in structure, biosynthesis, and bacterial utilization:
Key Findings :
- Both DFG and mannopine are synthesized in plant tumors via T-DNA genes but rely on distinct enzymatic pathways (mas2' vs. mas1') .
- Mannopine import in A. tumefaciens B6 is mediated by dedicated genes (motA-D), whereas DFG’s bacterial utilization mechanism remains unclear .
DFG vs. L-Glutamine
L-Glutamine, a proteinogenic amino acid, serves as the precursor for DFG but diverges in biological roles:
Key Findings :
DFG vs. Other Amadori Compounds
Amadori compounds, formed via non-enzymatic Maillard reactions, share structural similarities with DFG:
| Parameter | This compound (DFG) | Fructosyllysine |
|---|---|---|
| Structure | Glutamine + deoxyfructose | Lysine + fructose |
| Formation | Enzymatic or non-enzymatic | Non-enzymatic Amadori reaction |
| Biological Role | Opine, bacterial nutrient | Advanced glycation end-product precursor |
| Stability | Stable in physiological conditions | Prone to further degradation |
Key Findings :
- Unlike fructosyllysine, DFG exhibits dual biosynthesis pathways, enabling its role in both pathogenic and physiological contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
